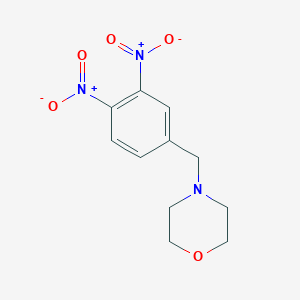

4-(3,4-Dinitrobenzyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3,4-dinitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)8-12-3-5-19-6-4-12/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOQFMBDEGJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649005 | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825619-03-2 | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825619-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dinitrobenzyl)morpholine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3,4-Dinitrobenzyl)morpholine, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely available in public databases, this document synthesizes established chemical principles and data from analogous structures to offer a robust predictive profile. We will delve into its physicochemical properties, propose a detailed synthetic route based on well-established reactions, and explore its potential reactivity and applications, grounding our discussion in authoritative chemical literature.

Introduction: The Significance of the Morpholine Scaffold and Dinitroaromatic Systems

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable moiety in drug design.[3] When appended to a dinitroaromatic system, as in this compound, the resulting molecule combines the advantageous properties of the morpholine group with the unique electronic characteristics of the dinitrobenzyl moiety. The two nitro groups are strong electron-withdrawing groups that significantly influence the reactivity of the benzyl ring and the benzylic position, opening avenues for diverse chemical transformations and potential biological activities.

Physicochemical Properties: A Predictive Analysis

Due to the absence of specific experimental data for this compound, the following properties are predicted based on the known characteristics of its constituent functional groups and data from similar molecules, such as 4-(3-Nitrobenzyl)morpholine.[4][5]

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₁H₁₃N₃O₅ | Calculated from structure |

| Molecular Weight | 267.24 g/mol | Calculated from molecular formula |

| Appearance | Expected to be a crystalline solid | Based on similar nitroaromatic compounds |

| Melting Point | Estimated to be in the range of 80-120 °C | Extrapolated from 4-(3-Nitrobenzyl)morpholine (73 °C)[4] and the effect of an additional nitro group |

| Boiling Point | > 350 °C (with decomposition) | High polarity and molecular weight suggest a high boiling point |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The morpholine moiety enhances aqueous solubility to some extent, while the dinitrobenzyl group is lipophilic. |

| pKa (of the morpholinium ion) | Estimated to be around 5.5 - 6.0 | The electron-withdrawing nitro groups on the benzyl ring will decrease the basicity of the morpholine nitrogen compared to morpholine itself (pKa of conjugate acid ~8.4).[6] |

Synthesis of this compound: A Proposed Protocol

The most direct and established method for the synthesis of N-benzylmorpholine derivatives is the nucleophilic substitution reaction between a benzyl halide and morpholine.[7] This reaction is typically efficient and proceeds under mild conditions.

Reaction Principle

The synthesis of this compound is predicated on a classic SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,4-dinitrobenzyl chloride. The two electron-withdrawing nitro groups on the aromatic ring activate the benzylic position towards nucleophilic attack. A mild base is typically added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,4-Dinitrobenzyl chloride

-

Morpholine[8]

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 3,4-dinitrobenzyl chloride (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of benzyl chloride) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).

-

Addition of Nucleophile: Add morpholine (1.2 eq.) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to a gentle reflux (around 80°C) for 2-4 hours to expedite the reaction. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Structural Characterization: Predicted Spectral Data

The following spectral data are predictions based on the analysis of the structure and comparison with data for similar compounds.[1][9]

¹H NMR Spectroscopy

-

Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm). The proton between the two nitro groups is expected to be the most downfield.

-

Benzylic Protons: A singlet at approximately δ 3.6-3.8 ppm, corresponding to the two benzylic protons.

-

Morpholine Protons: Two multiplets or broad singlets in the range of δ 2.5-2.8 ppm and δ 3.6-3.9 ppm, corresponding to the four protons on the carbons adjacent to the nitrogen and the four protons on the carbons adjacent to the oxygen, respectively.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbons attached to the nitro groups being the most downfield.

-

Benzylic Carbon: A signal around δ 60-65 ppm.

-

Morpholine Carbons: Two signals at approximately δ 53-55 ppm (N-CH₂) and δ 66-68 ppm (O-CH₂).

IR Spectroscopy

-

N-O Stretching (Nitro Groups): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2800-3100 cm⁻¹.

-

C-O-C Stretching (Morpholine Ether): A strong band around 1110-1130 cm⁻¹.

-

C-N Stretching: A band in the region of 1200-1350 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 267.08).

-

Fragmentation: A prominent fragment is expected from the cleavage of the benzyl-nitrogen bond, resulting in a dinitrobenzyl cation (m/z = 181.02) and a morpholine radical cation.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the dinitrobenzyl moiety.

Reduction of the Nitro Groups

The nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting aminobenzyl-morpholine derivatives could serve as valuable intermediates for the synthesis of a wide range of compounds, including potential pharmaceuticals, through further functionalization of the amino groups.

Caption: Potential synthetic utility via nitro group reduction.

Nucleophilic Aromatic Substitution

The dinitro-substituted aromatic ring is highly electron-deficient and may be susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions, potentially allowing for the displacement of one of the nitro groups by a strong nucleophile.

Potential Applications

-

Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activities. The morpholine moiety can improve pharmacokinetic properties, while the dinitroaromatic ring can be a pharmacophore or a precursor to one.

-

Materials Science: The dinitroaromatic system suggests potential applications in the development of energetic materials or nonlinear optical materials.

-

Chemical Biology: The dinitrobenzyl group can act as a photolabile protecting group in certain contexts, allowing for the controlled release of the morpholine moiety upon irradiation.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a robust and detailed protocol for its synthesis, and an exploration of its likely reactivity and applications. The information presented herein, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists interested in the synthesis and utilization of this and related molecules. Further experimental validation of the predicted properties is warranted and will undoubtedly contribute to a deeper understanding of this intriguing compound.

References

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Dennis Hall, C. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(6), 513–517.

- De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). Organic Letters.

-

Morpholine Supplier | 110-91-8 | Your Reliable Distributor MAGlobal Trading. (n.d.). Retrieved January 18, 2026, from [Link]

- Synthesis and Characterization of Some New Morpholine Derivatives. (2016).

- Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv

- Morpholines. Synthesis and Biological Activity. (2013).

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI.

-

4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Morpholine - Univar Solutions. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-(2,4-Dinitrophenyl)morpholine | C10H11N3O5 | CID 221798. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3,4-dinitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.

- Novel method for synthesizing 3, 5-dinitrobenzyl chloride. (n.d.). Google Patents.

-

Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed.

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (n.d.).

-

1H and 13C NMR spectra of N-substituted morpholines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1H and13C NMR spectra ofN-substituted morpholines - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]

- Morpholine: Chemical Properties, Reactivity and Uses. (2023). ChemicalBook.

Sources

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. 1H and13C NMR spectra ofN-substituted morpholines / Magnetic Resonance in Chemistry, 2005 [sci-hub.ru]

- 4. 4-(3-NITROBENZYL)MORPHOLINE | 123207-57-8 [amp.chemicalbook.com]

- 5. 4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3,4-Dinitrobenzyl)morpholine: Synthesis, Properties, and Handling

This technical guide provides a comprehensive overview of 4-(3,4-Dinitrobenzyl)morpholine, a specialized organic compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its synthesis, chemical identifiers, and safe handling procedures. This document emphasizes the underlying chemical principles and provides practical insights for laboratory applications.

Core Chemical Identifiers and Properties

A precise understanding of a compound's fundamental identifiers is critical for accurate documentation, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 825619-03-2 | [1] |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₃N₃O₅ | N/A |

| Molecular Weight | 267.24 g/mol | N/A |

| Canonical SMILES | C1COCCN1CC2=CC(=C(C=C2)[O-])[O-] | N/A |

| IUPAC Name | 4-[(3,4-dinitrophenyl)methyl]morpholine | N/A |

Mechanistic Insight and Synthesis Protocol

The synthesis of this compound is predicated on a classic and robust organic reaction: nucleophilic substitution. This section will first delve into the mechanistic underpinnings of this reaction and then provide a detailed, field-proven protocol for its synthesis.

The Underlying Chemistry: Nucleophilic Substitution

The formation of this compound proceeds via a nucleophilic substitution reaction, likely following an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

In this reaction, the morpholine molecule, a secondary amine, acts as the nucleophile. The nitrogen atom of the morpholine possesses a lone pair of electrons, rendering it electron-rich and capable of attacking an electrophilic center. The electrophile in this synthesis is the benzylic carbon of a 3,4-dinitrobenzyl halide (e.g., chloride or bromide). The two nitro groups on the benzene ring are strongly electron-withdrawing, which enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The reaction is initiated by the attack of the morpholine nitrogen on the electrophilic benzylic carbon. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-X (where X is a halogen) bond. The halide ion is displaced as a leaving group. The presence of a suitable base is often beneficial to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

3,4-Dinitrobenzyl chloride (or bromide) (1.0 eq)

-

Morpholine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (ACS grade, anhydrous)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dinitrobenzyl chloride (1.0 eq) in anhydrous acetonitrile (approximately 10 mL per gram of the benzyl halide).

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 eq) followed by the dropwise addition of morpholine (1.1 eq) at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Safety and Handling

Due to the presence of the dinitrobenzyl group, this compound should be handled with care, as dinitro-aromatic compounds can be sensitive to shock and heat. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related nitro-aromatic compounds and for the parent morpholine should be strictly followed.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[2]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Dinitro compounds can be flammable and potentially explosive under certain conditions.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Classifications for Morpholine (Parent Compound):

It is important to note the hazards associated with morpholine itself, as it is a key reagent in the synthesis.

| Hazard | Classification |

| Flammability | Flammable liquid and vapor.[3] |

| Acute Toxicity | Harmful if swallowed or if inhaled. Toxic in contact with skin.[3] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3] |

Given these hazards, the dinitrobenzyl derivative should be treated with at least the same level of caution, if not greater.

Potential Applications in Research and Development

While specific, large-scale industrial applications for this compound are not extensively documented, its structure suggests potential utility in several areas of chemical research and drug discovery.

-

Intermediate in Organic Synthesis: The morpholine moiety is a common structural motif in many biologically active compounds and pharmaceuticals.[4][5] this compound can serve as a valuable intermediate for further functionalization. The nitro groups can be reduced to amines, which can then be used in a variety of coupling reactions to build more complex molecules.

-

Pharmacological Research: The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties that can enhance drug-like characteristics.[6] The dinitrobenzyl portion of the molecule also offers a handle for further chemical modification, making this compound a potential scaffold for the development of novel therapeutic agents.

-

Material Science: Nitro-aromatic compounds can have interesting optical and electronic properties. This compound could be explored for its potential use in the development of new materials.

Conclusion

This compound is a specialized organic compound synthesized through a straightforward nucleophilic substitution reaction. Its chemical identifiers are well-defined, and a reliable synthesis protocol is available. While specific experimental data on its physical properties and a dedicated MSDS are limited, a cautious approach to handling based on the known hazards of related compounds is essential. The unique combination of the morpholine and dinitrobenzyl moieties suggests its potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry research.

References

- Thermo Fisher Scientific. Safety Data Sheet: Morpholine, 4-(4-nitrophenyl)-.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

PubChem. Morpholine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

- Penta Chemicals. Safety Data Sheet: Morpholine.

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

-

ATAMAN KIMYA. MORPHOLINE. Available from: [Link]

- Carl Roth. Safety Data Sheet: Morpholine.

-

NIST. Morpholine. In NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

- Singh, N., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(11), 1124-1129.

-

Cheméo. Morpholine (CAS 110-91-8). Available from: [Link]

- Sigma-Aldrich. Safety Data Sheet: Morpholine.

-

PubChem. 4-(2,4-Dinitrophenyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available from: [Link]

- Jain, A., & Sahu, S. K. (2024).

- Ortiz, K. G., et al. (2021).

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available from: [Link]

- Altamimi, E. O., et al. (2016).

- Tasso, B., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available from: [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available from: [Link]

-

ATAMAN KIMYA. MORPHOLINE. Available from: [Link]

-

FooDB. Showing Compound Morpholine (FDB008207). Available from: [Link]

-

PubChem. 4-(3-Nitrobenzyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Morpholine. In NIST Chemistry WebBook. Available from: [Link]

-

NIST. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. In NIST Chemistry WebBook. Available from: [Link]

-

NIST. Morpholine. In NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. This compound | 825619-03-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 4-(3,4-Dinitrobenzyl)morpholine: From Synthesis to Supramolecular Insights

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies required for the complete crystal structure analysis of 4-(3,4-Dinitrobenzyl)morpholine, a representative small molecule of interest in medicinal chemistry. We address the entire workflow, from rational synthesis and single-crystal growth to sophisticated X-ray diffraction data collection, structure solution, and refinement. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for key experimental decisions. By elucidating the precise three-dimensional architecture of the molecule, including its conformational nuances and intermolecular interactions, this guide highlights how structural analysis serves as a cornerstone for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its inclusion in a drug candidate often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which can significantly enhance a compound's pharmacokinetic profile.[1][4] The morpholine heterocycle is a versatile building block found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5]

Concurrently, the nitrobenzyl moiety serves as a critical functional group in pharmacology. Nitroaromatic compounds are precursors for a wide range of bioactive molecules and can play direct roles in molecular interactions.[6][7] Their strong electron-withdrawing nature can modulate the electronic properties of a molecule, influencing receptor binding and biological activity.[8] Furthermore, nitrobenzyl groups have been explored as photoremovable protecting groups in prodrug strategies, allowing for targeted drug release.[9]

The synthesis and structural elucidation of this compound, which combines these two important motifs, provides an exemplary case study. Determining its precise three-dimensional crystal structure is not merely an academic exercise; it is a critical step in understanding how the molecule's conformation, stereochemistry, and intermolecular interactions in the solid state can inform its biological behavior. This guide details the expert methodology for achieving this, providing a blueprint for the structural analysis of novel small-molecule drug candidates.

Part I: Synthesis and High-Quality Crystal Growth

The foundational requirement for single-crystal X-ray diffraction (SC-XRD) is a well-ordered, single crystal of suitable size and quality.[10] The entire success of the analysis hinges on the quality of this initial specimen.

Proposed Synthesis: A Rationale-Driven Approach

A robust and efficient synthesis is the first step. For this compound, a direct nucleophilic substitution is the most logical and field-proven approach. This reaction leverages the basicity of the secondary amine in the morpholine ring to displace a halide from the electrophilic benzylic carbon of a 3,4-dinitrobenzyl halide.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve 3,4-dinitrobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Addition of Amine: Add morpholine (1.2 eq) dropwise to the solution at room temperature. The excess morpholine acts as both the nucleophile and a base to neutralize the HBr byproduct. An alternative, non-nucleophilic base like triethylamine can also be used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has been consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated salt (e.g., morpholinium bromide). Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Protocol 2: Crystallization

The goal is to create a supersaturated solution from which a single nucleation event can occur, followed by slow, ordered growth.

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation (Chosen Method):

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

-

Cover the vial with a cap or paraffin film pierced with a few small holes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

-

-

Crystal Harvesting: Once well-formed, single crystals of approximately 0.1-0.3 mm in size are observed, carefully harvest one using a nylon loop or fine needle for mounting.[10]

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and unit cell dimensions.[11][12][13]

Core Principles

A crystalline material acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam strikes the crystal, it is scattered by the electron clouds of the atoms. Constructive interference occurs only at specific angles where Bragg's Law (nλ = 2d sinθ) is satisfied, producing a unique diffraction pattern of spots or "reflections".[10][14] By systematically rotating the crystal and collecting thousands of these reflections, a complete dataset can be compiled.

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol 3: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and potential radiation damage.[15]

-

Instrumentation: The mounted crystal is placed on a goniometer head within a modern single-crystal diffractometer. Key components include:

-

X-ray Source: Typically a sealed tube or microfocus source generating monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).

-

Goniometer: A multi-axis device that precisely rotates the crystal to different orientations (omega, phi, chi scans).[12]

-

Detector: A sensitive area detector (e.g., CCD or CMOS) that captures the diffraction patterns.[11]

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections, which are then indexed to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: A complete data collection strategy is executed, rotating the crystal through a wide angular range to measure the intensities of a comprehensive and redundant set of reflections.

Part III: Structure Solution and Refinement

This stage involves converting the collected diffraction intensities into a chemically meaningful atomic model.

The Phase Problem

The diffraction experiment measures the intensity of each reflection, which is proportional to the square of the structure factor amplitude (|F|). However, the phase information associated with each structure factor is lost.[16] To reconstruct the electron density map of the unit cell (from which atom positions are determined), both amplitude and phase are required. This is the central "phase problem" in crystallography.[17] For small molecules like our target, this is typically solved using Direct Methods, which employ statistical relationships between the most intense reflections to derive an initial set of phases.[16]

Structure Refinement: Optimizing the Model

Once an initial model is obtained, it must be refined. Refinement is an iterative, non-linear least-squares process that adjusts the model's parameters (atomic coordinates, anisotropic displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[18][19]

The quality of the refinement is monitored by several factors, most notably the R-factor (R1), which represents the agreement between the observed and calculated data. A final R1 value below 5% is indicative of a well-refined structure for high-quality data.

During refinement, a difference Fourier map is calculated. This map reveals regions where the model has too little electron density (positive peaks, indicating missing atoms like hydrogens) or too much (negative troughs, indicating a misassigned atom type or disorder).[19] Hydrogens are typically placed in calculated positions and refined using a riding model.

Part IV: Structural Interpretation and Data Presentation

While no published structure for this compound exists, we can use the crystallographic data from the closely related and published structure of 4-(4-Nitrobenzyl)morpholine as a representative example to illustrate the expected results and their presentation.[20]

Crystallographic Data Summary

All quantitative data should be summarized in a standardized table for clarity and compliance with publication standards.

| Parameter | Value (for 4-(4-Nitrobenzyl)morpholine[20]) |

| Chemical Formula | C₁₁H₁₄N₂O₃ |

| Formula Weight | 222.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1371 (2) |

| b (Å) | 8.2535 (4) |

| c (Å) | 21.9867 (9) |

| β (°) | 94.929 (3) |

| Volume (ų) | 1109.58 (8) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.330 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 293 |

| Final R₁ [I > 2σ(I)] | Value not explicitly stated, but typical for publication |

| wR₂ (all data) | Value not explicitly stated, but typical for publication |

Molecular Geometry and Conformation

The primary output of a crystal structure analysis is the precise location of each atom. This allows for a detailed examination of the molecule's internal geometry.

Caption: Connectivity diagram of this compound.

Key expected findings for this compound would include:

-

Morpholine Conformation: The morpholine ring is expected to adopt a stable chair conformation , which is its lowest energy state.[21][22][23]

-

Bond Lengths and Angles: All bond lengths and angles should fall within standard ranges for their respective bond types. Significant deviations could indicate unusual electronic effects or strain.

-

Torsion Angles: The dihedral angle between the plane of the phenyl ring and the mean plane of the morpholine ring is a critical parameter, defining the overall shape and steric profile of the molecule.[20]

Supramolecular Analysis: Crystal Packing

In the solid state, molecules arrange themselves in a highly ordered lattice stabilized by a network of intermolecular interactions. For this compound, these would likely include:

-

Weak C-H···O Hydrogen Bonds: The oxygen atoms of the nitro groups and the morpholine ring are potential hydrogen bond acceptors, likely forming weak interactions with hydrogen atoms from neighboring molecules.

-

Nitro Group Interactions: The electron-rich oxygen atoms of a nitro group may interact with the electron-deficient center of an adjacent aromatic ring, contributing to crystal packing stability.[20]

Understanding these packing forces is crucial, as they can influence a drug's physical properties, such as solubility and dissolution rate, which are key determinants of bioavailability.

Conclusion: From Structure to Function

The comprehensive crystal structure analysis detailed in this guide is an indispensable component of modern drug development. By providing an unambiguous, high-resolution view of a molecule's three-dimensional structure, this workflow empowers scientists to:

-

Validate Chemical Synthesis: Confirming the absolute structure of a newly synthesized compound.

-

Inform SAR Studies: Correlating specific structural features (e.g., conformation, substituent orientation) with biological activity.

-

Enable Computational Chemistry: Providing an accurate, experimentally determined structure as a starting point for molecular docking, molecular dynamics simulations, and other in-silico modeling efforts.

-

Guide Drug Formulation: Understanding the solid-state properties and intermolecular interactions that govern a compound's stability, solubility, and potential for polymorphism.

Ultimately, the journey from rational synthesis to a fully refined crystal structure provides the fundamental knowledge required to transform promising molecules into effective and safe therapeutic agents.

References

-

Baskin, K. E., & Zhelyaskov, V. R. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed Central. [Link]

-

Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.com. [Link]

-

Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

Cockcroft, J. (n.d.). Introduction to Structure Refinement. University College London. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Fiveable. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

-

Sawyer, D. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

-

Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]

-

Rohlicek, J. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. [Link]

-

University of Oklahoma. (n.d.). Structure Refinement. University of Oklahoma. [Link]

-

Gupta, A., & Borra, S. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. ResearchGate. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Yang, L., et al. (2011). 4-(4-Nitrobenzyl)morpholine. PubMed Central. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Nowak, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Zepeda-Vallejo, L. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

- Google Patents. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Mambou, A. L. Y., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

-

FooDB. (2010). Showing Compound Morpholine (FDB008207). FooDB. [Link]

-

Yeşildăg, A., et al. (2010). Crystal Structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Nitrobenzyl)morpholine. PubChem. [Link]

-

Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine. PubChem. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprems.com [ijprems.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. svedbergopen.com [svedbergopen.com]

- 7. mdpi.com [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. m.youtube.com [m.youtube.com]

- 15. crystallography.fr [crystallography.fr]

- 16. academic.oup.com [academic.oup.com]

- 17. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction [pd.chem.ucl.ac.uk]

- 19. ou.edu [ou.edu]

- 20. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-(3,4-Dinitrobenzyl)morpholine

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-(3,4-Dinitrobenzyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the structural elucidation and characterization of this compound. Each section delves into the theoretical basis for the expected spectral features, supported by established principles of organic spectroscopy. The guide includes detailed experimental protocols, data interpretation, and visual diagrams to offer a comprehensive and practical resource for laboratory applications.

Introduction and Molecular Overview

This compound is a multifaceted organic compound featuring a morpholine ring connected via a methylene bridge to a 3,4-dinitrobenzyl moiety. The morpholine heterocycle is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties.[1][2] The dinitroaromatic group, a strong electron-withdrawing system, significantly influences the molecule's electronic properties and reactivity. Accurate structural confirmation and purity assessment are paramount for any research or development application, making a thorough understanding of its spectroscopic signature essential.

This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By integrating these techniques, we can achieve an unambiguous structural assignment.

Molecular Structure and Numbering Scheme

A clear numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the adopted numbering scheme for this compound, which will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the connectivity and electronic environment of each atom.

Expertise & Rationale: Predicting the NMR Spectrum

The predicted chemical shifts are based on the principle of superposition, combining the known effects of the morpholine ring, the benzyl group, and the strongly de-shielding dinitroaromatic system. The two nitro groups are powerful electron-withdrawing groups, which will significantly shift the aromatic protons and carbons to a lower field (higher ppm).[3] The morpholine moiety is expected to show a characteristic pattern for its methylene groups.[4]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and morpholine protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.20 | d | 1H | Deshielded by the adjacent NO₂ group at C-3. |

| H-5 | ~7.95 | dd | 1H | Coupled to H-6 and H-2. |

| H-6 | ~7.70 | d | 1H | Coupled to H-5. |

| H-7 (Benzylic CH₂) | ~3.60 | s | 2H | Singlet, adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. |

| H-9, 9' (Morpholine CH₂) | ~2.50 | t | 4H | Methylene groups adjacent to the nitrogen atom. |

| H-10, 10' (Morpholine CH₂) | ~3.70 | t | 4H | Methylene groups adjacent to the oxygen atom, deshielded.[4] |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum will confirm the carbon skeleton and the electronic impact of the substituents.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1 | ~140 | Quaternary carbon attached to the benzylic group. |

| C-2 | ~125 | Aromatic CH, influenced by the C-3 nitro group. |

| C-3 | ~148 | Quaternary carbon attached to a nitro group. |

| C-4 | ~147 | Quaternary carbon attached to a nitro group. |

| C-5 | ~128 | Aromatic CH. |

| C-6 | ~122 | Aromatic CH. |

| C-7 (Benzylic CH₂) | ~62 | Benzylic carbon attached to nitrogen. |

| C-9, 9' (Morpholine CH₂) | ~53 | Morpholine carbons adjacent to nitrogen. |

| C-10, 10' (Morpholine CH₂) | ~67 | Morpholine carbons adjacent to oxygen, deshielded.[4] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data using a standard pulse sequence.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Rationale: Identifying Key Functional Groups

For this compound, the most prominent IR signals will arise from the N-O stretching of the nitro groups, C-H stretching of the aromatic and aliphatic parts, and C-O stretching of the morpholine ether group. The nitro groups, being highly polar, are expected to produce very strong absorption bands.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Dinitrobenzyl |

| ~2950-2800 | Medium | Aliphatic C-H Stretch | Morpholine & Benzyl CH₂ |

| ~1530 & ~1345 | Strong | Asymmetric & Symmetric N-O Stretch | Aromatic Nitro (NO₂)[7][8] |

| ~1600, ~1450 | Medium-Weak | C=C Aromatic Ring Stretch | Dinitrobenzyl |

| ~1115 | Strong | C-O-C Ether Stretch | Morpholine[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Rationale: Predicting Fragmentation

The molecular ion (M⁺) peak should be observable. The fragmentation is expected to be dominated by cleavages at the benzylic position, which is structurally weak and leads to stable fragments. Alpha-cleavage next to the morpholine nitrogen is also a common fragmentation pathway for such amines.[10]

Predicted Molecular Weight:

-

C₁₁H₁₃N₃O₄ = (11 * 12.011) + (13 * 1.008) + (3 * 14.007) + (4 * 15.999) = 267.24 g/mol

| m/z Value | Proposed Fragment | Rationale |

| 267 | [C₁₁H₁₃N₃O₄]⁺ | Molecular Ion (M⁺) |

| 181 | [C₇H₅N₂O₄]⁺ | Dinitrobenzyl cation (loss of morpholine radical) |

| 135 | [C₇H₅O₂]⁺ | Loss of NO₂ from the dinitrobenzyl cation. |

| 86 | [C₄H₈NO]⁺ | Morpholinomethyl cation from alpha-cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzyl compounds. |

Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, non-volatile molecules.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Settings:

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or the radical cation [M]⁺˙.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.

-

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its principal fragments.

-

Data Interpretation: Identify the peak corresponding to the molecular weight of the compound. Analyze other peaks in the spectrum to identify fragment ions, which can help confirm the structure.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

NMR provides the definitive carbon-hydrogen framework, showing three distinct aromatic protons, a benzylic singlet, and two sets of morpholine triplets.

-

IR confirms the presence of critical functional groups, most notably the strong, characteristic absorbances for the two aromatic nitro groups and the C-O-C ether linkage.

-

MS establishes the molecular weight at 267 g/mol and shows a fragmentation pattern consistent with the proposed structure, including the characteristic dinitrobenzyl cation.

Together, these three spectroscopic techniques provide a cohesive and self-validating body of evidence that unambiguously confirms the structure of this compound. This integrated approach is fundamental to ensuring the identity, purity, and quality of chemical compounds in research and development.

References

-

Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, E68(5), o1331. [Link]

-

Yang, S.-Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

-

FooDB. (2022). Showing Compound Morpholine (FDB008207). [Link]

-

Al-Ghorbani, M., et al. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Li, J., et al. (2011). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro groups. [Link]

-

NIST. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. NIST WebBook. [Link]

-

Hadjoudis, E., et al. (2003). Transient behavior of 2-(2', 4'-dinitrobenzyl) pyridine photochromism studied by ultrafast laser spectroscopy. ResearchGate. [Link]

-

PubChem. 3,4-Dinitrotoluene. [Link]

-

LibreTexts, Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. Mass Spectroscopy. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

-

Zhan, H., et al. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum.... ResearchGate. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

Sources

- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dinitrotoluene | C7H6N2O4 | CID 11883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Harnessing the Therapeutic Potential of Dinitrobenzyl Morpholine Derivatives: A Guide for Drug Discovery

An In-Depth Technical Guide

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] When combined with a 3,5-dinitrobenzyl moiety, a classic bioreductive group, a unique chemical space is created with significant therapeutic potential. This guide provides an in-depth exploration of the biological activities of dinitrobenzyl morpholine derivatives, with a primary focus on their well-documented antimycobacterial effects and their prospective role in oncology. We will dissect the mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in the fields of microbiology and drug development to investigate this promising class of compounds.

Introduction: The Strategic Union of Two Pharmacophores

In the rational design of novel therapeutic agents, the fusion of distinct pharmacophoric units is a time-honored strategy to unlock new biological activities or enhance existing ones. The morpholine ring is a versatile building block, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] Its non-planar, chair-like conformation can also provide a rigid scaffold to correctly orient substituents for optimal interaction with biological targets.[3][4]

The 3,5-dinitrobenzyl group, on the other hand, is a potent electron-withdrawing system. This feature is critical for its function as a "warhead" in prodrug design. The nitro groups can undergo reductive bioactivation within specific cellular environments, such as the hypoxic conditions of solid tumors or the unique metabolic pathways of certain microorganisms, to generate cytotoxic reactive nitrogen species. This targeted activation is key to achieving selective therapeutic effects. The most compelling evidence for this synergy comes from the field of antimycobacterial research, where dinitrobenzyl-containing compounds have shown remarkable potency.[5]

Antimicrobial Activity: A Targeted Strike Against Mycobacterium tuberculosis

Infection with Mycobacterium tuberculosis (M. tb) remains a leading cause of death from a single infectious agent worldwide.[5] The emergence of drug-resistant strains necessitates the development of novel therapeutics with unique mechanisms of action. Dinitrobenzyl morpholine derivatives have emerged as a promising class of antitubercular agents.

Mechanism of Action: Reductive Bioactivation

The primary mechanism underpinning the antimycobacterial activity of these compounds is their role as prodrugs that require reductive activation.[5] This activation is not performed by host enzymes but by a specific enzyme system within the mycobacterium itself, providing a basis for selectivity.

The key enzyme is the deazaflavin (F420)-dependent nitroreductase (Ddn, Rv3547), which utilizes the reduced cofactor F420H2.[5] Ddn catalyzes the reduction of one of the nitro groups on the dinitrobenzyl moiety. This process generates reactive nitrogen species, such as nitric oxide (NO), which are highly toxic to the bacterium, disrupting cellular respiration and other vital processes, ultimately leading to cell death. The dependence on this specific mycobacterial pathway means the compounds have minimal activity against host cells and other bacteria lacking this system.[5]

Caption: Reductive activation pathway of dinitrobenzyl morpholine derivatives in M. tuberculosis.

Structure-Activity Relationship (SAR) Insights

Studies on related 2-((3,5-dinitrobenzyl)thio)quinazolinones have provided valuable SAR data. Introducing a morpholine group at the 6-position of the quinazolinone core resulted in compounds with significant whole-cell activity against M. tuberculosis.[5] This suggests that the morpholine moiety is well-tolerated and likely contributes to favorable pharmacokinetic properties, such as improved solubility and cell permeability, which are crucial for reaching the intracellular target.

| Compound ID (Reference) | Core Structure | R Group at Position 6 | MIC (μM) against M. tb H37Rv[5] |

| 63c [5] | 2-((3,5-dinitrobenzyl)thio)quinazolinone | Morpholine | 1.2 |

| 63d [5] | 2-((3,5-dinitrobenzyl)thio)quinazolinone | N-methylpiperazine | 0.9 |

| 63a [5] | 2-((3,5-dinitrobenzyl)thio)quinazolinone | Methoxy | >100 |

| 63b [5] | 2-((3,5-dinitrobenzyl)thio)quinazolinone | Hydroxy | 22 |

This table summarizes data for quinazolinone derivatives, highlighting the positive impact of a morpholine substituent on antimycobacterial activity.

Experimental Protocol: MIC Determination for M. tuberculosis

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Objective: To determine the lowest concentration of a dinitrobenzyl morpholine derivative that inhibits >99% of visible growth of M. tb.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Mycobacterium tuberculosis H37Rv strain.

-

Test compounds dissolved in DMSO (Dimethyl Sulfoxide).

-

Sterile 96-well microplates.

-

Resazurin dye solution.

Procedure:

-

Preparation of Inoculum: Culture M. tb H37Rv in 7H9 broth until it reaches mid-log phase. Adjust the turbidity to a McFarland standard of 0.5, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).

-

Inoculation: Add 100 µL of the prepared M. tb inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7-10 days.

-

Growth Assessment: After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest drug concentration in a well that remains blue (no color change), indicating the inhibition of bacterial growth.[5]

Anticancer Activity: A Promising Frontier

While direct evidence for dinitrobenzyl morpholine derivatives in oncology is emerging, the broader class of morpholine derivatives has demonstrated significant anticancer potential through various mechanisms.[6][7][8] This provides a strong rationale for investigating dinitrobenzyl morpholines as potential anticancer agents, particularly leveraging the dinitrobenzyl moiety for hypoxia-targeted therapy.

Potential Mechanisms of Action

-

Kinase Inhibition (PI3K/mTOR Pathway): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[9] Several morpholine-containing molecules are potent inhibitors of PI3K and mTOR kinases.[10] The morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

-

Topoisomerase II Inhibition: Topoisomerases are enzymes crucial for managing DNA topology during replication.[6] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain novel morpholine derivatives have shown the ability to inhibit topoisomerase II, with molecular docking studies indicating favorable binding energies and interactions with critical amino acids in the enzyme's active site.[6]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Morpholine-benzimidazole-oxadiazole hybrids have exhibited potent and selective inhibition of VEGFR-2, comparable to the approved drug sorafenib.[7]

Caption: General workflow for the synthesis of dinitrobenzyl morpholine derivatives.

Future Perspectives

The dinitrobenzyl morpholine scaffold represents a highly promising platform for the development of novel therapeutics. The clear, validated mechanism against M. tuberculosis provides a solid foundation for further optimization. The potential for anticancer activity, particularly as hypoxia-activated prodrugs targeting solid tumors, warrants significant investigation.

Future research should focus on:

-

SAR Expansion: Synthesizing a broader library of derivatives to refine the structure-activity relationships for both antimicrobial and anticancer activities.

-

Mechanism of Action Studies: Confirming the hypothesized anticancer mechanisms (e.g., kinase, topoisomerase inhibition) through enzymatic assays and cellular studies.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models for tuberculosis and various cancers to assess efficacy, pharmacokinetics, and safety.

-

Exploring Other Therapeutic Areas: Investigating activity against other microorganisms that possess nitroreductase enzymes, such as certain protozoa or anaerobic bacteria.

References

- Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Google AI.

- de Oliveira, C. F., et al. (2021). 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn). Journal of Medicinal Chemistry.

- Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate.

- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules.

- Bektas, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research.

- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- US Patent 4607036A. (1986). Preservative compositions employing anti-microbial morpholine derivatives. Google Patents.

- Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules.

- Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Advances in Chemistry.

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- Banister, S. D., & Manetti, F. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences.

- Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters.

- Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.

- Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Scientific Reports.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

- Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids.

- Li, J., et al. (2022). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 7. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Whitepaper: A-to-Z In Silico Workflow for Characterizing the Receptor Binding of Novel Morpholine Derivatives

A Case Study on 4-(3,4-Dinitrobenzyl)morpholine and the β2-Adrenergic Receptor

Abstract

The identification and characterization of novel small molecule-receptor interactions are foundational to modern drug discovery. This technical guide outlines a comprehensive and robust in silico workflow to predict, analyze, and validate the binding of a novel compound, this compound, to a therapeutically relevant target. Due to the novelty of the ligand, this guide employs the well-characterized human β2-adrenergic receptor (β2AR), a Class A G-protein coupled receptor (GPCR), as a model system.[1][2] We present an integrated methodology encompassing receptor preparation, ligand parameterization, molecular docking, and all-atom molecular dynamics (MD) simulations, culminating in binding free energy calculations. Each step is designed to be self-validating, providing researchers with a field-proven template for interrogating new chemical entities against GPCRs and other complex biological targets.

Introduction: The Imperative for Predictive Modeling

The cost and time associated with bringing a new therapeutic to market are substantial. Early-stage, high-fidelity computational modeling can de-risk drug discovery pipelines by identifying promising candidates and discarding unlikely ones before significant resources are invested.[3][4] In silico techniques like molecular docking and MD simulations provide an atomic-level window into the dynamic interactions between a ligand and its receptor, guiding medicinal chemistry efforts and generating testable hypotheses for in vitro validation.[1][3][5]

This whitepaper addresses the challenge of a novel compound, this compound, for which no binding data exists. To demonstrate a rigorous investigatory workflow, we target the human β2AR. The β2AR is a prototypical GPCR with a wealth of structural data available, making it an ideal system for validating computational protocols.[6][7][8][9] The workflow is presented as a modular yet interconnected series of protocols, explaining not just the "how" but the critical "why" behind each methodological choice.

Part I: System Preparation – The Foundation of Accuracy

The adage "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of the receptor and the ligand.

Receptor Structure Preparation

The goal is to prepare a biologically relevant, clean, and computationally ready receptor model.

Protocol 2.1: Receptor Preparation

-

Structure Selection: Procure a high-resolution crystal structure of the human β2AR from the RCSB Protein Data Bank (PDB). For this study, PDB ID: 2RH1 is selected due to its 2.4 Å resolution and its complex with a small molecule inverse agonist.[7]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, crystallization co-factors, and any co-crystallized ligands. This ensures the simulation focuses only on the protein and the ligand of interest.

-

Protonation and Side-Chain Correction: Use the PDB2PQR server to add hydrogen atoms and assign protonation states consistent with a physiological pH of 7.4.[10][11][12][13][14] This step is critical as hydrogen bonds, a primary driver of molecular recognition, depend on correct protonation. The server also checks for and repairs missing heavy atoms in side chains.[11][12]

-

Loop Modeling (Conditional): Inspect the structure for missing loops, which are common in crystal structures due to high flexibility. If significant gaps exist in regions relevant to the binding site, use a program like MODELLER to build these loops based on homology to other known structures.[15][16][17][18][19] This ensures the structural integrity of the receptor.

Ligand Parameterization

The simulator's "brain" is the force field—a set of equations and parameters that define the potential energy of the system. While force fields for proteins are well-established, parameters for novel small molecules must be generated.

Protocol 2.2: Ligand Parameterization using GAFF

-

3D Structure Generation: Generate a 3D conformer of this compound using a chemical sketcher like Avogadro and perform an initial geometry optimization.

-